molecular formula C13H11NO3 B8466617 3-(4-Methylphenoxy)nitrobenzene CAS No. 50829-58-8

3-(4-Methylphenoxy)nitrobenzene

Cat. No.: B8466617
CAS No.: 50829-58-8
M. Wt: 229.23 g/mol
InChI Key: QSTCYUQDOFEZLP-UHFFFAOYSA-N
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Description

3-(4-Methylphenoxy)nitrobenzene is a nitroaromatic compound characterized by a benzene ring substituted with a nitro (-NO₂) group at the 3-position and a 4-methylphenoxy (-O-C₆H₄-CH₃) group at the adjacent position. This compound belongs to a broader class of nitro-substituted aromatic derivatives, which are widely studied for their chemical reactivity, environmental persistence, and biological activity.

Structurally, the methylphenoxy group introduces steric bulk and electron-donating effects, which may influence the compound’s solubility, stability, and reactivity compared to simpler nitroaromatics like nitrobenzene. Applications of such compounds are inferred from related nitroaromatics, which are utilized in pharmaceuticals, agrochemicals, and polymer intermediates .

Properties

CAS No.

50829-58-8

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

1-(4-methylphenoxy)-3-nitrobenzene

InChI

InChI=1S/C13H11NO3/c1-10-5-7-12(8-6-10)17-13-4-2-3-11(9-13)14(15)16/h2-9H,1H3

InChI Key

QSTCYUQDOFEZLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron Effects: The methylphenoxy group in this compound is electron-donating, which may stabilize the nitro group’s electrophilic reactivity compared to nitrobenzene .

Reactivity and Environmental Degradation

Nitroaromatics exhibit varied degradation pathways depending on substituents:

  • Nitrobenzene : Degrades efficiently (80% removal) in alkaline soil slurries with ascorbic acid due to reductive pathways .
  • 4-Nitrochlorobenzene (4NCB) : Resists degradation under neutral pH conditions, highlighting the inhibitory role of chloro substituents .
  • This compound: The methylphenoxy group likely impedes microbial or chemical degradation due to steric hindrance and increased hydrophobicity, similar to halogenated analogs like 4NCB .

Toxicological Profiles

Table 2: Toxicity Comparison of Nitroaromatic Compounds

Compound Key Toxic Effects Mechanism References
Nitrobenzene Methemoglobinemia, hepatotoxicity Reductive metabolism to nitroso intermediates
3-Nitrophenol Skin irritation, moderate acute toxicity Oxidative stress
1,3-Dinitrobenzene Severe methemoglobinemia, testicular atrophy Enhanced redox cycling
This compound (Inferred) Likely hepatotoxic, moderate methemoglobin risk Similar to nitrobenzene, mitigated by reduced bioavailability due to lipophilicity

Key Insight: The methylphenoxy substituent may reduce acute toxicity compared to nitrobenzene by limiting systemic absorption, though chronic exposure risks remain significant .

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